

L-Threonine- $^{13}\text{C}_4$, ^{15}N , d_5 : A Technical Guide for Researchers

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Compound of Interest

Compound Name: L-Threonine- $^{13}\text{C}_4$, ^{15}N , d_5

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For Researchers, Scientists, and Drug Development Professionals

Introduction

L-Threonine- $^{13}\text{C}_4$, ^{15}N , d_5 is a stable isotope-labeled (SIL) form of the essential amino acid L-threonine. In this molecule, all four carbon atoms are replaced with carbon-13 (^{13}C), the nitrogen atom is replaced with nitrogen-15 (^{15}N), and five hydrogen atoms are replaced with deuterium (d_5). This extensive labeling makes it a powerful tool in metabolic research and quantitative proteomics, primarily for use as a tracer in metabolic flux analysis and as an internal standard in mass spectrometry-based applications. Its high isotopic purity and significant mass shift from its unlabeled counterpart ensure accurate and sensitive detection in complex biological matrices.

This guide provides a comprehensive overview of L-Threonine- $^{13}\text{C}_4$, ^{15}N , d_5 , including its properties, applications, and detailed experimental protocols.

Core Properties

The fundamental characteristics of L-Threonine- $^{13}\text{C}_4$, ^{15}N , d_5 are summarized below. These values are aggregated from various suppliers and should be confirmed with the specific product's certificate of analysis.

Property	Value
Chemical Formula	$^{13}\text{C}_4\text{H}_4\text{D}_5^{15}\text{NO}_3$
Molecular Weight	Approximately 129.11 g/mol
Isotopic Purity (^{13}C)	≥ 99 atom %
Isotopic Purity (^{15}N)	≥ 98 atom %
Isotopic Purity (D)	≥ 98 atom %
Appearance	White to off-white solid
Melting Point	Approximately 256 °C (decomposes)
Synonyms	(2S,3R)-2-Amino-3-hydroxybutyric acid- $^{13}\text{C}_4,^{15}\text{N},\text{d}_5$

Applications in Research

The unique isotopic composition of L-Threonine- $^{13}\text{C}_4,^{15}\text{N},\text{d}_5$ makes it an invaluable tool in several advanced research applications.

Metabolic Flux Analysis (MFA)

Stable isotope tracers are fundamental to metabolic flux analysis, a technique used to quantify the rates of metabolic reactions within a biological system. By introducing L-Threonine- $^{13}\text{C}_4,^{15}\text{N},\text{d}_5$ into cell culture or in vivo models, researchers can trace the metabolic fate of threonine through various biochemical pathways. The incorporation of ^{13}C and ^{15}N into downstream metabolites can be monitored by mass spectrometry, providing a detailed map of metabolic activity. This is particularly relevant for studying threonine metabolism and its connections to other pathways, such as the synthesis of glycine and acetyl-CoA.

Quantitative Proteomics (SILAC)

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a widely used method for quantitative proteomics.^[1] While arginine and lysine are the most commonly used amino acids in SILAC, other essential amino acids like threonine can also be employed. In a typical SILAC experiment, one population of cells is grown in a "light" medium containing natural threonine,

while another is grown in a "heavy" medium containing L-Threonine- $^{13}\text{C}_4,^{15}\text{N}_5$. After a specific number of cell divisions to ensure complete incorporation, the cell populations can be subjected to different experimental conditions.[2] The protein lysates are then combined, digested, and analyzed by LC-MS/MS. The mass difference between the heavy and light peptides allows for the accurate relative quantification of thousands of proteins.[2]

Internal Standard for Mass Spectrometry

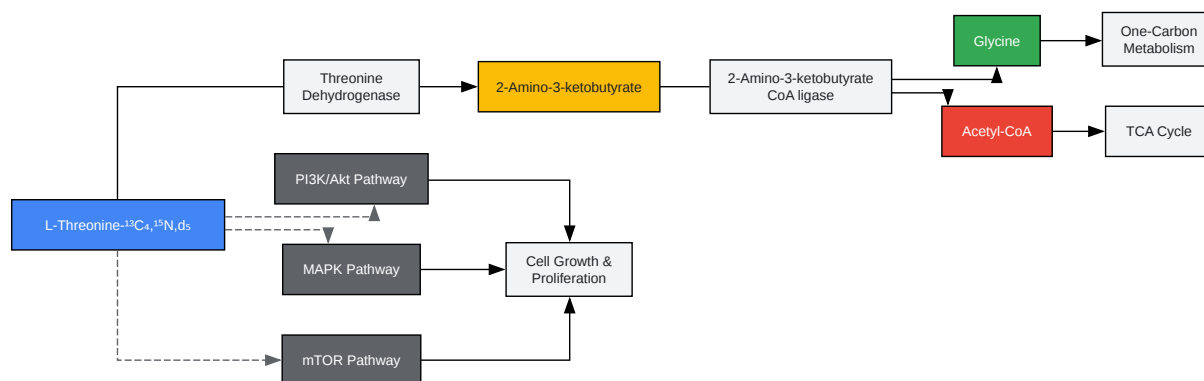
Due to its chemical identity with endogenous L-threonine and its distinct mass, L-Threonine- $^{13}\text{C}_4,^{15}\text{N}_5$ is an ideal internal standard for the accurate quantification of L-threonine in biological samples such as plasma, serum, and tissue extracts.[3] When added to a sample at a known concentration at the beginning of the sample preparation process, it co-elutes with the unlabeled analyte during chromatography and is detected at a different mass-to-charge ratio (m/z) in the mass spectrometer. This allows for the correction of variability introduced during sample preparation and analysis, leading to highly accurate and precise quantification.[3][4]

Signaling Pathways and Metabolic Context

Threonine metabolism is intricately linked to several key cellular signaling pathways. L-Threonine- $^{13}\text{C}_4,^{15}\text{N}_5$ can be used to probe the dynamics of these pathways under various physiological and pathological conditions.

Threonine is an essential amino acid that plays a crucial role in protein synthesis and other metabolic functions.[5] It can be metabolized through several pathways, with the threonine dehydrogenase pathway being a major route of degradation, producing glycine and acetyl-CoA.[6] These products are central to cellular metabolism, with acetyl-CoA entering the tricarboxylic acid (TCA) cycle for energy production and glycine participating in one-carbon metabolism.[6]

Threonine has also been shown to influence key signaling pathways that regulate cell growth, proliferation, and metabolism, including the PI3K/Akt, MAPKs, and mTOR pathways.[6][7] For instance, L-threonine can stimulate the G1/S phase transition in mouse embryonic stem cells through these signaling cascades.[6]



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Figure 1: Overview of L-Threonine Metabolism and Influenced Signaling Pathways.

Experimental Protocols

The following sections provide detailed methodologies for the application of L-Threonine- $^{13}\text{C}_4,^{15}\text{N},\text{d}_5$ in research.

Protocol 1: Metabolic Labeling for Quantitative Proteomics (SILAC)

This protocol outlines a general workflow for a SILAC experiment using L-Threonine- $^{13}\text{C}_4,^{15}\text{N},\text{d}_5$.

1. Cell Culture and Labeling:

- Culture two populations of cells in parallel.
- For the "light" population, use a custom SILAC medium deficient in L-threonine, supplemented with natural ("light") L-threonine at a standard concentration.

- For the "heavy" population, use the same base medium supplemented with L-Threonine- $^{13}\text{C}_4,^{15}\text{N},\text{d}_5$ at the same concentration.
- Grow the cells for at least five to six cell divisions to ensure near-complete incorporation of the labeled amino acid.[8]
- Verify complete incorporation by analyzing a small aliquot of protein lysate by mass spectrometry.

2. Experimental Treatment:

- Apply the experimental treatment (e.g., drug administration, growth factor stimulation) to one or both cell populations.

3. Sample Harvesting and Lysis:

- Harvest the "light" and "heavy" cell populations.
- Combine the cell pellets at a 1:1 ratio based on cell number or protein concentration.
- Lyse the combined cells using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

4. Protein Digestion:

- Quantify the protein concentration of the lysate (e.g., using a BCA assay).
- Reduce the proteins with dithiothreitol (DTT) and alkylate with iodoacetamide (IAA).
- Digest the proteins into peptides using a protease such as trypsin or Lys-C overnight at 37°C .

5. Peptide Cleanup:

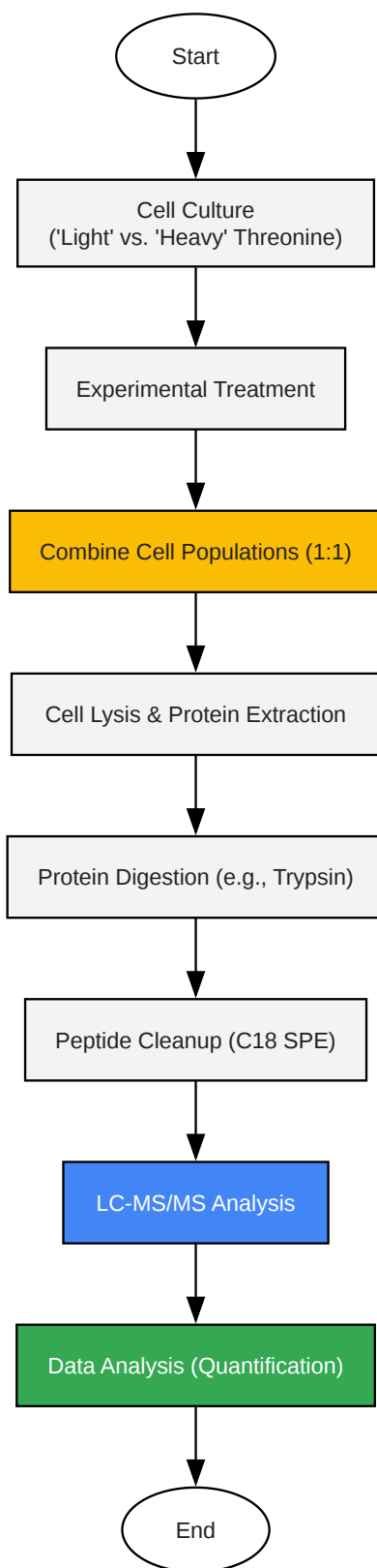
- Desalt and concentrate the peptides using a C18 solid-phase extraction (SPE) method.
- Dry the purified peptides under vacuum.

6. LC-MS/MS Analysis:

- Reconstitute the peptides in a suitable solvent (e.g., 0.1% formic acid in water).
- Analyze the peptides by nano-liquid chromatography coupled to a high-resolution tandem mass spectrometer (e.g., Orbitrap or Q-TOF).
- Acquire data in a data-dependent acquisition (DDA) mode.

7. Data Analysis:

- Process the raw mass spectrometry data using a software package capable of SILAC analysis (e.g., MaxQuant, Proteome Discoverer).
- The software will identify peptides and quantify the intensity ratios of "heavy" to "light" peptide pairs to determine the relative abundance of proteins between the two experimental conditions.



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Figure 2: General Experimental Workflow for a SILAC-based Proteomics Study.

Protocol 2: Quantification of L-Threonine in Plasma using LC-MS/MS

This protocol describes the use of L-Threonine- $^{13}\text{C}_4,^{15}\text{N}_5$ as an internal standard for the quantification of endogenous L-threonine in plasma.

1. Preparation of Standards and Internal Standard Solution:

- Prepare a stock solution of L-Threonine- $^{13}\text{C}_4,^{15}\text{N}_5$ (Internal Standard, IS) in a suitable solvent (e.g., 0.1 M HCl) at a concentration of approximately 1 mg/mL.
- Prepare a series of calibration standards of unlabeled L-threonine in a surrogate matrix (e.g., phosphate-buffered saline or stripped plasma) over the expected physiological concentration range.
- Prepare a working IS solution by diluting the stock solution to a final concentration of approximately 10 $\mu\text{g/mL}$.

2. Sample Preparation:

- To 50 μL of plasma sample, calibrator, or quality control sample, add 5 μL of the working IS solution.
- Add 150 μL of a protein precipitation agent (e.g., acetonitrile or methanol containing 0.1% formic acid).
- Vortex the mixture for 1 minute to precipitate proteins.
- Centrifuge at high speed (e.g., 14,000 $\times g$) for 10 minutes at 4°C.
- Transfer the supernatant to a new tube or a 96-well plate.
- Evaporate the solvent under a stream of nitrogen or in a vacuum concentrator.
- Reconstitute the dried extract in 100 μL of the initial mobile phase.

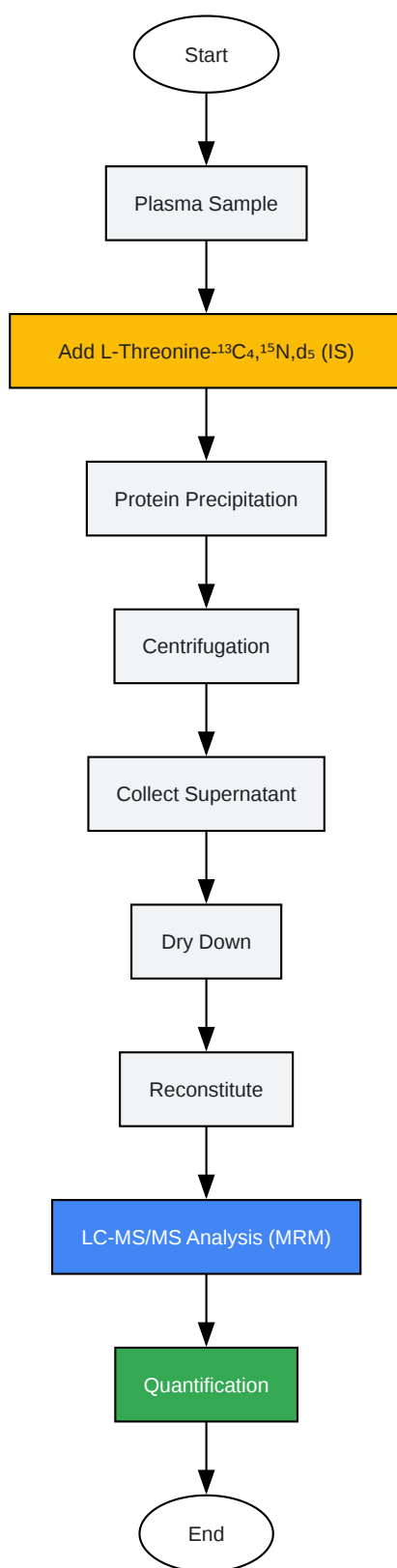
3. LC-MS/MS Analysis:

- Liquid Chromatography:
 - Use a suitable column for amino acid analysis, such as a HILIC (Hydrophilic Interaction Liquid Chromatography) or a mixed-mode column.
 - Employ a gradient elution with a mobile phase system, for example:
 - Mobile Phase A: Water with 0.1% formic acid.
 - Mobile Phase B: Acetonitrile with 0.1% formic acid.
 - Set a flow rate appropriate for the column dimensions (e.g., 0.4 mL/min).
 - Inject 5-10 μ L of the reconstituted sample.
- Mass Spectrometry:
 - Operate the mass spectrometer in positive electrospray ionization (ESI) mode.
 - Use Multiple Reaction Monitoring (MRM) for quantification.
 - Optimize the MRM transitions for both unlabeled L-threonine and L-Threonine- $^{13}\text{C}_4,^{15}\text{N},\text{d}_5$.
Example transitions:
 - L-Threonine: Q1 (Precursor Ion) m/z 120.1 \rightarrow Q3 (Product Ion) m/z 74.1
 - L-Threonine- $^{13}\text{C}_4,^{15}\text{N},\text{d}_5$: Q1 (Precursor Ion) m/z 129.1 \rightarrow Q3 (Product Ion) m/z 80.1
 - Optimize instrument parameters such as collision energy, declustering potential, and source temperature.

4. Data Analysis and Quantification:

- Integrate the peak areas for the MRM transitions of both the analyte and the internal standard.
- Calculate the peak area ratio (analyte/IS).

- Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.
- Determine the concentration of L-threonine in the unknown samples by interpolating their peak area ratios from the calibration curve.



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Figure 3: Workflow for Quantitative Analysis of L-Threonine in Plasma.

Conclusion

L-Threonine- $^{13}\text{C}_4$, $^{15}\text{N}_5$ is a highly versatile and powerful tool for researchers in the fields of metabolomics, proteomics, and drug development. Its extensive isotopic labeling provides the necessary mass shift and stability for use as a tracer in metabolic flux analysis and as a reliable internal standard for accurate quantification. The detailed protocols and conceptual frameworks provided in this guide serve as a starting point for the successful implementation of L-Threonine- $^{13}\text{C}_4$, $^{15}\text{N}_5$ in a variety of research applications, ultimately enabling a deeper understanding of threonine metabolism and its role in health and disease.

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